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Compound of Interest

Compound Name: 3-Fluorobenzenesulfonyl chloride

Cat. No.: B145873

A detailed guide for researchers, scientists, and drug development professionals on the
spectroscopic characteristics of ortho-, meta-, and para-fluorobenzenesulfonamide. This guide
provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, supported by experimental protocols.

The substitution pattern of the fluorine atom on the benzene ring of fluorobenzenesulfonamide
significantly influences its electronic environment and molecular geometry. These subtle
structural differences can be effectively distinguished using various spectroscopic techniques.
This guide presents a comparative summary of the key spectroscopic features of 2-
fluorobenzenesulfonamide (ortho), 3-fluorobenzenesulfonamide (meta), and 4-
fluorobenzenesulfonamide (para) to aid in their identification and characterization.

Data Presentation: Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for the three positional
isomers of fluorobenzenesulfonamide. It is important to note that a complete dataset obtained
under identical experimental conditions is not readily available in the public domain. The data
presented here is a compilation from various sources and should be used as a reference guide.
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Note: "d" denotes a doublet, and "J" represents the coupling constant in Hertz (Hz). The

chemical shifts (0) are reported in parts per million (ppm). Data for the ortho-isomer is

particularly scarce in publicly available literature.
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Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and
comparison of the fluorobenzenesulfonamide isomers.
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Diagram 1: Experimental Workflow for Spectroscopic Comparison
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 4/ 4 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145873?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

